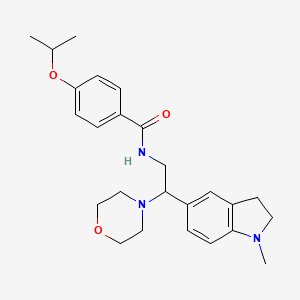

![molecular formula C7H8N2O B2988464 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one CAS No. 2126162-55-6](/img/structure/B2988464.png)

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which is known for its wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrroloimidazoles, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The molecule adopts an envelope conformation of the pyrrolidine ring .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

Research on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, derived from similar chemical structures, has shown significant antibacterial and antifungal activities. These compounds were synthesized and exhibited a broad activity spectrum against various pathogens, including Staphylococcus aureus and Escherichia coli, among others. This research highlights the potential of such compounds in developing new antimicrobial agents (Demchenko et al., 2021).

Chemical Synthesis Techniques

Studies have focused on the synthesis of imidazole derivatives, including methods that enhance the efficiency and yield of these compounds. For instance, research on the solvent moisture-controlled self-assembly of fused benzoimidazopyrrolopyrazines demonstrated that controlling the water content in the reaction medium can lead to the formation of novel heterocyclic assemblies. This method presents an environmentally friendly approach to synthesizing highly substituted imidazoles (Martynovskaya et al., 2022).

Enhancing Cellular Uptake of DNA-binding Compounds

The investigation into pyrrole-imidazole polyamides, which are chemicals capable of specifically binding to DNA sequences, has explored how modifications to these compounds can affect their cellular permeability. This research is crucial for developing more effective gene therapy agents, demonstrating the importance of chemical structure in the biological function and utility of these compounds (Liu & Kodadek, 2009).

Advanced Synthetic Pathways

Other studies have developed advanced synthetic pathways for creating pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]imidazoles, providing new routes for the synthesis of complex heterocyclic compounds. These approaches offer valuable tools for medicinal chemistry, enabling the exploration of novel therapeutic agents (Kolar & Tislér, 1995).

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

It is known that compounds with similar structures, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

It is known that the compound has the potential to affect a variety of cellular processes due to its interaction with its targets .

Action Environment

It is known that the compound is stable under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

It is known that imidazole derivatives, which share a similar structure, have a broad range of chemical and biological properties

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRJTFKBGFEVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2988384.png)

![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988390.png)

![2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2988392.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2988393.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)